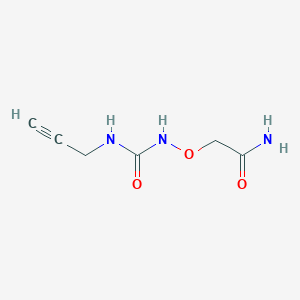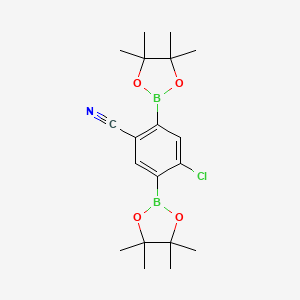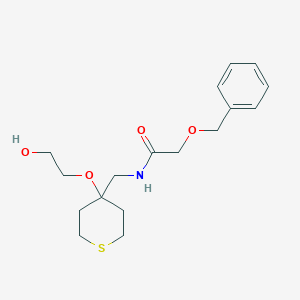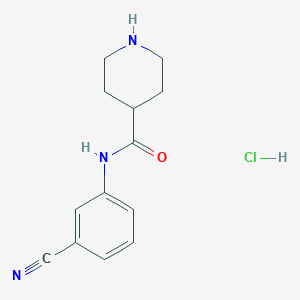
N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is a chemical compound with the molecular formula C17H17FN2O21. It is intended for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide. However, it’s worth noting that the synthesis of similar compounds often involves various organic chemistry techniques and reactions2.Molecular Structure Analysis
The molecular structure of N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is defined by its molecular formula, C17H17FN2O21. However, I couldn’t find specific details about its 3D conformer or other structural details.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide.Physical And Chemical Properties Analysis
The molecular weight of N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is 300.333 g/mol1. Unfortunately, I couldn’t find more detailed physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Analogues
Development of Selective Inhibitors :
- The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily highlights the process of synthesizing and evaluating compounds for therapeutic purposes. One such compound demonstrated complete tumor stasis in a human gastric carcinoma model, advancing into phase I clinical trials due to its efficacy and safety profiles (Gretchen M. Schroeder et al., 2009).
PET Radioligands for Neuropsychiatric Disorders :
- The synthesis and in vitro and in vivo evaluation of carboxamides as analogs of WAY100635 provide insights into developing PET tracers for serotonin 5-HT(1A) receptors. This research is crucial for improving in vivo quantification of receptors in neuropsychiatric disorders (Gonzalo García et al., 2014).
Electroactive and Fluorescent Materials :
- Research into electroactive polyamides with bis(diphenylamino)-fluorene units for applications in electrochromic devices shows the synthesis of materials with high fluorescence quantum yield and excellent thermal stability. Such materials have potential in developing multicolor electrochromic devices (Ningwei Sun et al., 2016).
Methodologies for Compound Synthesis
High Yield Synthetic Methods :
- A high yield synthetic method for a related compound was established, demonstrating the importance of efficient synthesis techniques in medicinal chemistry for rapid and scalable production of potential therapeutic agents (Zhihui Zhou et al., 2021).
Nucleophilic Fluorination for PET Tracers :
- The feasibility of nucleophilic displacement for synthesizing PET radiotracers showcases a technique relevant to the development of diagnostic tools in medicine. Such methodologies are crucial for advancing the study of receptor systems in vivo through imaging technologies (R. Katoch-Rouse et al., 2003).
Safety And Hazards
Zukünftige Richtungen
As N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide is intended for research use only1, it’s likely that future studies will continue to explore its properties and potential applications. However, without specific information, it’s difficult to predict the exact direction of this research.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier31.
Eigenschaften
IUPAC Name |
N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIQRAQIWZHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B2596203.png)
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)



![N-(1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)

![7-Methyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)